molecular formula C21H40N2O4S2 B14406296 3-(Hexadecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane CAS No. 88428-04-0

3-(Hexadecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane

Cat. No.: B14406296
CAS No.: 88428-04-0
M. Wt: 448.7 g/mol
InChI Key: XTOWDUSVVGBUNQ-UHFFFAOYSA-N
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Description

3-(Hexadecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane is a complex organic compound characterized by a sulfonyl group attached to a hexadecane chain, a nitromethylidene group, and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexadecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize hexadecane-1-sulfonyl chloride, which can then be reacted with other reagents to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Hexadecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Hexadecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hexadecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Hexadecane-1-sulfonyl chloride: A related compound with a similar sulfonyl group but lacking the nitromethylidene and thiazinane components.

    1-(Hexadecane-1-sulfonyl)-4-nitrobenzene: Another similar compound with a nitro group attached to a benzene ring instead of a thiazinane ring.

Uniqueness

3-(Hexadecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane is unique due to its combination of a long-chain sulfonyl group, a nitromethylidene group, and a thiazinane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

CAS No.

88428-04-0

Molecular Formula

C21H40N2O4S2

Molecular Weight

448.7 g/mol

IUPAC Name

3-hexadecylsulfonyl-2-(nitromethylidene)-1,3-thiazinane

InChI

InChI=1S/C21H40N2O4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-29(26,27)22-17-16-18-28-21(22)20-23(24)25/h20H,2-19H2,1H3

InChI Key

XTOWDUSVVGBUNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)N1CCCSC1=C[N+](=O)[O-]

Origin of Product

United States

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